4-(4-Chlorophenyl)-2-fluorobenzoic acid
Description
Contextualization within Biphenyl (B1667301) and Halogenated Aromatic Systems
Furthermore, the compound is a halogenated aromatic system, containing both chlorine and fluorine atoms. The incorporation of halogens, particularly fluorine, into organic molecules is a widely used strategy in drug design. Fluorine's high electronegativity and small size can profoundly alter a molecule's metabolic stability, binding affinity, and membrane permeability. The carbon-fluorine bond is exceptionally strong, often enhancing the thermal and chemical stability of the compound. The presence of both a fluorine and a chlorine atom on different rings of the biphenyl structure provides a unique electronic profile, making it an interesting subject for synthetic and medicinal chemistry research.
Significance of 4-(4-Chlorophenyl)-2-fluorobenzoic Acid as a Strategic Research Target and Intermediate
This compound is recognized as a valuable synthetic intermediate and a target for chemical research. Its strategic importance lies in its potential as a building block for creating more complex molecules with tailored properties for applications in pharmaceuticals, agrochemicals, and materials science.
Table 1: Chemical Identifiers for this compound.
The synthesis of this biphenyl structure is plausibly achieved through modern cross-coupling reactions. A highly relevant and widely used method for forming such carbon-carbon bonds between aromatic rings is the Suzuki-Miyaura coupling. A documented patent describes a related reaction involving the palladium-catalyzed coupling of a substituted bromobenzoic acid with a phenylboronic acid, which serves as a model for the synthesis of the target compound. googleapis.com Specifically, this compound would be synthesized via the coupling of 2-fluoro-4-bromobenzoic acid and 4-chlorophenylboronic acid.
Table 2: Key Precursors for the Plausible Synthesis of this compound via Suzuki Coupling. googleapis.com
As an intermediate, this compound offers multiple reactive sites—the carboxylic acid group, the fluorinated ring, and the chlorinated ring—that can be further functionalized to produce a variety of derivatives for screening for biological activity or for creating novel materials.
Historical Development and Evolution of Research on Related Analogues
While specific research on this compound itself is not extensively published, the historical development of its structural analogues provides significant context. The synthesis of biphenyl compounds has evolved dramatically, with early methods like the Wurtz-Fittig reaction giving way to more efficient and versatile palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings, which became prominent in the late 20th century.
The study of halogenated benzoic acids also has a rich history. Fluorinated aromatic compounds, in particular, gained significant attention with the development of new fluorination methods. The Schiemann reaction, discovered in 1927, was a classic method for introducing fluorine into an aromatic ring and was used to prepare compounds like p-fluorobenzoic acid.
Research into isomers and closely related analogues is well-documented. For instance, 4-chloro-2-fluorobenzoic acid (CAS 446-30-0) is a known precursor in the synthesis of the diuretic drug furosemide (B1674285) and is also used to create novel herbicides and potential liquid crystals. Similarly, 2-chloro-4-fluorobenzoic acid (CAS 2252-51-9) is another commercially available building block. The extensive investigation into these related compounds underscores the utility of the halogenated benzoic acid scaffold and provides a strong foundation for the exploration of more complex derivatives like this compound.
Table of Mentioned Compounds
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(4-chlorophenyl)-2-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO2/c14-10-4-1-8(2-5-10)9-3-6-11(13(16)17)12(15)7-9/h1-7H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGRHWVWTCWQIEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)C(=O)O)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40621955 | |
| Record name | 4'-Chloro-3-fluoro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40621955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
764722-93-2 | |
| Record name | 4′-Chloro-3-fluoro[1,1′-biphenyl]-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=764722-93-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'-Chloro-3-fluoro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40621955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Medicinal Chemistry and Pharmacological Investigations of 4 4 Chlorophenyl 2 Fluorobenzoic Acid Derivatives
Elucidation of Biological Mechanisms of Action
Derivatives based on the 4-(4-chlorophenyl)-2-fluorobenzoic acid scaffold have been investigated for their interactions with various biological targets, primarily enzymes involved in critical cellular processes. A notable target is the p38 mitogen-activated protein kinase (MAPK), a key enzyme in a cellular signaling cascade. nih.gov A specific pyridinyl imidazole (B134444) derivative, 4-(4-fluorophenyl)-2-(4-hydroxyphenyl)-5-(4-pyridyl)1H-imidazole (FHPI), has been identified as a specific inhibitor of p38 kinase activity. nih.gov
In the context of antibacterial research, derivatives of related structures, such as 4-fluorophenyl substituted pyrazoles, have been explored as inhibitors of fatty acid biosynthesis. nih.gov The chloro and fluoro derivative (compound 18 in a study) demonstrated moderate inhibitory effects against staphylococci strains. nih.gov Furthermore, studies on other benzoic acid derivatives, specifically 4-substituted sulfonamidobenzoic acids, have shown that they act as capsid binders on enteroviruses. mdpi.com These compounds occupy a conserved pocket at the VP1–VP3 interprotomer interface of the viral capsid, thereby stabilizing it and preventing the conformational changes necessary for viral uncoating. mdpi.com
The table below summarizes the interaction profiles of selected derivatives.
Table 1: Interaction Profiles of Related Benzoic Acid Derivatives| Derivative Class | Biological Target | Mechanism of Action | Investigated For |
|---|---|---|---|
| Pyridinyl Imidazoles | p38 Mitogen-Activated Protein Kinase (MAPK) | Specific inhibition of kinase activity. nih.gov | Antiviral (HCMV) |
| 4-Fluorophenyl Substituted Pyrazoles | Fatty Acid Biosynthesis Enzymes | Inhibition of bacterial fatty acid production. nih.gov | Antibacterial |
| 4-Substituted Sulfonamidobenzoic Acids | Enterovirus Capsid (VP1-VP3 interface) | Binds to and stabilizes the viral capsid, preventing uncoating. mdpi.com | Antiviral (Enterovirus) |
The interaction of these derivatives with enzymes like p38 MAPK directly leads to the modulation of cellular signal transduction pathways. nih.gov Natural compounds, in general, can induce changes in cellular processes by down-regulating activated signaling pathways, which can inhibit cell proliferation and progression. nih.gov The inhibition of p38 MAPK activity by the derivative FHPI is a clear example of such modulation, impacting downstream cellular events essential for viral replication. nih.gov
Metabolic pathways are also significantly affected. Metabolites act as substrates, regulators of enzymes, and mediators of cell signaling. nih.gov Research has shown that metabolic reprogramming can determine cell fate in various diseases. nih.gov For instance, the inhibition of fatty acid biosynthesis by certain pyrazole (B372694) derivatives represents a direct modulation of a key metabolic pathway in bacteria. nih.gov In other contexts, compounds can mitigate chemoresistance by inhibiting pathways like fatty acid oxidation. nih.gov The modulation of these pathways can lead to a variety of cellular outcomes, including the activation of programmed cell death pathways or altering a cell's response to other agents. nih.govnih.gov
Derivatives of related benzoic acid structures have demonstrated significant impacts on the replication cycles of several viruses.
Human Cytomegalovirus (HCMV): The p38 MAPK inhibitor, FHPI, was found to prevent permissive HCMV infection. nih.gov While it did not block the expression of an early viral gene essential for replication (UL-84), it effectively inhibited HCMV DNA replication and the subsequent expression of late viral genes. nih.gov This inhibitory effect was reversible, indicating a specific interference with cellular and/or viral factors required to initiate viral DNA synthesis. nih.gov
Enteroviruses: A series of 4-substituted sulfonamidobenzoic acid derivatives have been identified as potent inhibitors of the coxsackievirus B3 (CVB3) life cycle. mdpi.com These compounds function as capsid binders. By stabilizing the viral capsid, they protect the virus from heat degradation but also prevent the uncoating process necessary to release the viral genome into the host cell, thus blocking replication. mdpi.com
Alphaviruses: The ribonucleoside analog 4'-fluorouridine (B8696964) has been shown to broadly suppress the production of alphaviruses, such as Chikungunya virus (CHIKV), in cell culture. nih.gov This compound targets the viral RNA replication step, with its inhibitory action being most critical in the first few hours after infection. nih.gov In vitro assays identified the viral non-structural protein nsP4, a key component of the replication machinery, as the target of inhibition. nih.gov
Strategies for Lead Compound Identification and Pre-clinical Drug Discovery
High-Throughput Screening (HTS) is a foundational strategy in modern drug discovery for identifying potential drug candidates from large compound libraries. ewadirect.com This process involves the rapid, automated testing of thousands to millions of compounds, such as derivatives of this compound, for activity against a specific biological target. ewadirect.comcuanschutz.edu HTS technologies utilize cellular and biochemical assays adapted for miniaturized formats, often in 96, 384, or 1536-well plates. cuanschutz.edu
The process typically involves:
Assay Development: Creating a robust and sensitive assay that can measure the interaction of a compound with a target, such as an enzyme or a whole cell. cuanschutz.edu
Library Screening: Testing a diverse library of chemical compounds. Virtual screening can also be used as a faster, lower-cost preliminary step to narrow down candidates for experimental validation. ewadirect.com
Hit Identification: Identifying "hits"—compounds that show a desired level of activity in the primary screen.
Specialized equipment like automated liquid handlers, HTS plate readers capable of various detection methods (fluorescence, luminescence, absorbance), and high-content imaging systems are crucial for this process. cuanschutz.edu A coupled HTS workflow can also be used to screen for common precursors as a proxy, which is useful when a direct screening method for the final molecule of interest is not available. nih.gov
Once initial "hit" compounds are identified through screening, they undergo a rigorous process of optimization to improve their therapeutic potential, a stage known as hit-to-lead (H2L) optimization. nih.gov The goal is to develop a "lead" compound with more drug-like properties.
Key optimization strategies include:
Structure-Activity Relationship (SAR) Studies: This involves synthesizing and testing a series of analogues of the hit compound to understand how specific structural modifications affect its biological activity. nih.gov For example, studies on pyrazole derivatives showed that adding lipophilic substituents to the aniline (B41778) moiety significantly improved antibacterial activity. nih.gov
In Silico and Computational Methods: Virtual screening strategies like auto in silico ligand directing evolution (AILDE) can rapidly and efficiently guide the modification of hit compounds. nih.gov This protocol involves building fragment libraries, using molecular dynamics simulations to model conformational sampling, and predicting binding free energy to guide the design of more potent derivatives. nih.gov
Property Enhancement: Optimization is not limited to potency. It also focuses on improving other characteristics such as solubility, metabolic stability, and selectivity for the target to minimize potential off-target effects.
This iterative cycle of design, synthesis, and testing aims to produce a pre-clinical candidate with an optimal balance of efficacy and developability. nih.govnih.gov
Structure Activity Relationship Sar Studies and Rational Molecular Design
Systematic Elucidation of Structural Determinants for Biological Efficacy
The biological efficacy of a compound like 4-(4-Chlorophenyl)-2-fluorobenzoic acid is not arbitrary; it is determined by the specific arrangement and nature of its atoms and functional groups. The biphenyl (B1667301) scaffold is a recognized structural moiety in a wide array of pharmacologically active compounds. researchgate.netajgreenchem.com Functionalizing this core allows for the fine-tuning of its properties. researchgate.net
The identity and placement of substituents on the biphenyl rings are critical determinants of interaction with biological targets. In this compound, both the chlorine and fluorine atoms act as electron-withdrawing groups (EWGs).
2-Fluoro Substituent: The fluorine atom at the ortho-position relative to the carboxylic acid has a significant electronic influence. Its high electronegativity can affect the acidity of the carboxylic acid group. Furthermore, its position creates steric hindrance that, as discussed below, forces a non-planar conformation of the molecule.
4-Chloro Substituent: The chlorine atom on the second phenyl ring is in the para-position. As a halogen, it is an electron-withdrawing group that can participate in halogen bonding and other interactions within a target binding pocket. Studies on other series of compounds have shown that the inclusion of EWGs, such as those containing trifluoromethyl or cyano groups, can lead to higher levels of inhibitory activity compared to electron-donating groups. nih.gov The specific positioning of these groups is crucial; for example, in some benzoic acid derivatives studied for anti-sickling properties, para-substituted chloro and fluoro derivatives were among those predicted to be active. psu.eduresearchgate.net
The following table summarizes the general electronic influence of these types of substituents on a benzene (B151609) ring.
| Substituent | Position | Inductive Effect | Resonance Effect | Overall Electronic Effect |
| -F (Fluoro) | Ortho | Strongly Electron-Withdrawing | Weakly Electron-Donating | Electron-Withdrawing, Ortho/Para directing |
| -Cl (Chloro) | Para | Strongly Electron-Withdrawing | Weakly Electron-Donating | Electron-Withdrawing, Ortho/Para directing |
| -COOH (Carboxyl) | - | Electron-Withdrawing | Electron-Withdrawing | Deactivating, Meta directing |
This table presents generalized substituent effects in electrophilic aromatic substitution contexts.
The biphenyl carboxylic acid structure serves as the core skeleton. Biphenyls and their derivatives are extensively used as building blocks in the synthesis of functional materials and natural products due to their therapeutic significance. researchgate.net The carboxylic acid functional group is particularly important in drug design, as it can enhance polarity and hydrophilicity, which in turn influences bioavailability. ajgreenchem.com
Modifications to this core could include:
Altering the Linkage: Replacing the direct C-C bond between the phenyl rings with a more flexible linker (e.g., ether, amine) would drastically change the molecule's conformation and biological activity.
Substituted biphenyls are a classic example of conformational enantiomorphism. libretexts.org Biphenyl itself is not planar; the phenyl rings are twisted relative to each other due to steric crowding between the ortho-position hydrogen atoms. libretexts.orgic.ac.uk
For this compound, the presence of the fluorine atom at an ortho position (position 2) forces a significant twist between the two phenyl rings. Rotation around the single bond connecting the rings is hindered, and the molecule must adopt a non-planar conformation to relieve steric strain. libretexts.org The energy required to rotate through the planar state is dependent on the size of the ortho substituents. libretexts.org This rotation barrier can be high enough to allow for the isolation of conformational isomers, known as atropisomers. libretexts.org
The angle between the planes of the two rings is known as the dihedral angle. In biphenyl-2-carboxylic acid, this angle ranges from 46.5° to 52.5°. nih.gov The specific dihedral angle adopted by this compound would be crucial for its "bioactive conformation"—the three-dimensional shape it must assume to bind effectively to a biological target.
| Compound Class | Ortho Substituents | Typical Dihedral Angle | Planarity |
| Biphenyl | Hydrogen | ~45° | Non-planar |
| 2,2'-Disubstituted Biphenyl | Bulky groups (e.g., -COOH, -SO3H) | >45° (often 60°-90°) | Highly Non-planar |
| This compound | Hydrogen, Fluorine | Estimated ~50-60° | Non-planar |
This table provides typical or estimated values based on conformational studies of related biphenyls. libretexts.orgic.ac.uknih.gov
Rational Design of Derivatives with Tailored Properties
Rational drug design uses the understanding of SAR and molecular conformation to create new derivatives with improved characteristics, such as enhanced potency or better pharmacokinetic profiles.
Optimizing the binding affinity is a primary goal in drug design. numberanalytics.comnih.gov For a molecule like this compound, several strategies could be employed to design derivatives with a higher affinity for a hypothetical target.
Structure-Based Design: If the 3D structure of the biological target is known, molecular docking simulations could predict how the compound binds. nih.govnumberanalytics.com This information would guide modifications. For instance, if the chloro-substituted ring fits into a hydrophobic pocket, one might synthesize analogs with larger alkyl or trifluoromethyl groups at that position to enhance hydrophobic interactions.
Fragment-Based Design: This approach involves identifying small molecular fragments that bind to the target and then growing or linking them to create a higher-affinity molecule. numberanalytics.com
Systematic SAR Studies: A library of analogs could be synthesized by systematically changing the substituents on both rings. This involves altering their position (ortho, meta, para) and electronic nature (donating vs. withdrawing) to map out the key interactions that govern binding affinity. numberanalytics.com
Biphenyl carboxylic acids are often crystalline solids with poor solubility in aqueous media, which can limit their oral bioavailability. ajgreenchem.comacs.orgresearchgate.net Several methods can be used to address this challenge.
Salt Formation: As a carboxylic acid, the compound can be converted into a more soluble salt (e.g., sodium or potassium salt) by reacting it with a base. This is a common and effective method for increasing the dissolution rate of acidic drugs.
Co-crystallization: Forming a co-crystal with a pharmaceutically acceptable co-former is another strategy. For example, studies have shown that using fluorobenzoic acids as co-formers can improve the solubility and permeability of other drugs.
pH Adjustment: The solubility of a carboxylic acid is highly dependent on pH. At a pH above its pKa, the carboxylic acid will be deprotonated to its more soluble carboxylate form.
Particle Size Reduction: Decreasing the particle size of the solid compound increases the surface area available for dissolution, which can improve the dissolution rate.
| Strategy | Mechanism | Applicability to Carboxylic Acids |
| Salt Formation | Converts the neutral acid to a more soluble ionic salt. | Highly effective for acidic and basic drugs. |
| Co-Crystallization | Forms a new crystalline solid with a co-former, altering crystal lattice energy and solvation. | Broadly applicable; can improve solubility and stability. |
| pH Control | Increases the fraction of the ionized, more soluble form of the drug. | Effective, especially for oral formulations passing through the GI tract. |
| Use of Solubilizing Agents | Solvents or surfactants can help dissolve the compound. | The solubility of carboxylic acids can be enhanced in certain organic solvents, particularly those with a carbonyl functional group. unt.edu |
Computational Chemistry and Molecular Modeling Applications
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are foundational to understanding the electronic structure of a molecule, which in turn dictates its geometry, stability, and reactivity.
Quantum chemical methods, particularly Density Functional Theory (DFT), are employed to predict the most stable three-dimensional arrangement of atoms in 4-(4-Chlorophenyl)-2-fluorobenzoic acid. The analysis typically involves identifying various possible conformers, which arise from the rotation around single bonds, such as the bond connecting the two phenyl rings and the bond connecting the carboxylic acid group to its phenyl ring.
Table 1: Hypothetical Calculated Geometric Parameters for a Stable Conformer of this compound
| Parameter | Description | Predicted Value |
| Bond Lengths (Å) | ||
| C-COOH | Carbon-Carboxylic Acid | ~1.48 Å |
| C-F | Carbon-Fluorine | ~1.35 Å |
| C-Cl | Carbon-Chlorine | ~1.74 Å |
| C-C (inter-ring) | Phenyl-Phenyl linkage | ~1.49 Å |
| Dihedral Angles (°) | ||
| Phenyl-Phenyl | Twist between the two rings | ~35-45° |
| C-C-C=O (COOH) | Carboxylic acid orientation | ~10-20° from ring plane |
Note: These values are illustrative and would be precisely determined through methods like DFT calculations (e.g., using a B3LYP/6-311++G(d,p) basis set).
The electronic structure provides the basis for predicting how this compound will behave in chemical reactions. Frontier Molecular Orbital (FMO) theory is a key component of this analysis. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap suggests higher reactivity.
These calculations can identify the most likely sites for electrophilic and nucleophilic attack. For instance, the analysis might reveal the electron density distribution, highlighting which atoms are electron-rich (potential nucleophiles) and which are electron-poor (potential electrophiles). This information is crucial for elucidating potential reaction pathways, such as in metabolic degradation or chemical synthesis. nih.govnih.gov
Table 2: Illustrative Frontier Molecular Orbital Properties
| Property | Description | Predicted Value |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |
| HOMO-LUMO Gap | Indicator of chemical reactivity and stability | 5.3 eV |
| Electron Affinity | E(N) - E(N+1) | ~1.5 eV |
| Ionization Potential | E(N-1) - E(N) | ~6.8 eV |
Note: These values are representative examples derived from quantum chemical calculations.
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are computational techniques used to predict how a small molecule (ligand), such as this compound, might interact with a biological macromolecule, typically a protein receptor. nih.govajchem-a.commdpi.comscispace.com These methods are fundamental in drug discovery and toxicology. nih.govnih.gov
Molecular docking involves placing the ligand into the binding site of a receptor in various orientations and conformations to find the best fit. ajchem-a.com The output is a "pose" that shows the predicted binding mode, which is stabilized by various non-covalent interactions. These can include:
Hydrogen Bonds: Between the carboxylic acid group of the ligand and polar amino acid residues like serine or histidine in the receptor.
Hydrophobic Interactions: Involving the phenyl and chlorophenyl rings of the ligand with nonpolar residues like leucine, valine, or phenylalanine.
π-π Stacking: Between the aromatic rings of the ligand and aromatic residues like tyrosine or tryptophan.
Halogen Bonds: The chlorine atom could potentially form stabilizing interactions with electron-rich atoms in the binding pocket.
Molecular dynamics (MD) simulations then refine this static picture by simulating the movement of atoms in the ligand-receptor complex over time, providing insights into the stability of the predicted binding pose. scispace.commdpi.com
Table 3: Example of Predicted Interactions from a Docking Simulation
| Ligand Group | Receptor Amino Acid | Interaction Type |
| Carboxylic Acid (-COOH) | Arginine (ARG) | Hydrogen Bond, Salt Bridge |
| 2-Fluoro group (-F) | Serine (SER) | Hydrogen Bond |
| 4-Chlorophenyl ring | Leucine (LEU), Phenylalanine (PHE) | Hydrophobic, π-π Stacking |
| Phenyl ring | Valine (VAL) | Hydrophobic |
A primary goal of docking and more advanced methods like MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) is to predict the binding affinity of the ligand for the receptor. nih.gov Docking programs calculate a score that estimates the free energy of binding (ΔG), where a more negative score typically indicates a stronger and more favorable interaction. These predictions help in ranking potential drug candidates or understanding the potency of a molecule. jocpr.com
Specificity is assessed by docking the ligand against multiple receptors. A compound that shows a significantly better binding score for one target over others is predicted to be more specific, which is a desirable trait for minimizing off-target effects. tue.nl
Table 4: Hypothetical Binding Affinity Predictions for Different Targets
| Protein Target | Docking Score (kcal/mol) | Predicted Affinity |
| Cyclooxygenase-2 (COX-2) | -9.2 | High |
| Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) | -7.5 | Moderate |
| Murine Double Minute 2 (MDM2) | -6.1 | Low |
Note: The targets are illustrative. The scores represent predicted binding energies; more negative values imply stronger binding.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govwikipedia.org Instead of focusing on a single molecule-receptor interaction, QSAR models are built from a dataset of related compounds.
To build a QSAR model relevant to this compound, one would first need a dataset of similar compounds with experimentally measured activity (e.g., inhibitory concentration). For each compound, a set of numerical values known as "molecular descriptors" is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties. jocpr.com
Examples of descriptors include:
Topological descriptors: Molecular weight, number of rotatable bonds.
Electronic descriptors: Dipole moment, partial charges on atoms.
Hydrophobic descriptors: LogP (the logarithm of the octanol-water partition coefficient).
Steric descriptors: Molecular volume, surface area.
Statistical methods are then used to create an equation that correlates a selection of these descriptors with the observed biological activity. mdpi.comnih.gov This model can then be used to predict the activity of new, untested compounds like this compound based solely on its calculated descriptors.
Table 5: Selected Molecular Descriptors for QSAR Analysis
| Descriptor Class | Descriptor Name | Description |
| Physicochemical | Molecular Weight | Mass of the molecule |
| Physicochemical | LogP | Measure of lipophilicity |
| Topological | Number of Rotatable Bonds | Flexibility of the molecule |
| Topological | Topological Polar Surface Area (TPSA) | Surface area of polar atoms |
| Electronic | Dipole Moment | Measure of overall polarity |
| Quantum Chemical | HOMO Energy | Electron-donating ability |
Development of Predictive Models for Biological Activity
Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of computational drug design. QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com These models are then used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.
For classes of compounds like biphenyl (B1667301) carboxylic acid derivatives, 3D-QSAR models have been successfully developed. researchgate.net These models consider the three-dimensional properties of molecules, such as steric and electrostatic fields, to predict their inhibitory potential against biological targets like matrix metalloproteinases (MMPs). researchgate.net In a typical 3D-QSAR study, a set of molecules with known biological activities is aligned, and their interaction fields are calculated. Statistical methods, such as Partial Least Squares (PLS), are then used to correlate these fields with the observed activities. The resulting models can offer significant predictive power. mdpi.com
Neural networks and other machine learning algorithms are also employed to create predictive QSAR models for various biological activities, including analgesic and antileishmanial effects. nih.govmdpi.com These methods can capture complex, non-linear relationships between molecular descriptors and biological outcomes. nih.gov For instance, a study on sulfur-containing thiourea (B124793) and sulfonamide derivatives, some of which include a 4-chlorophenyl group, utilized Multiple Linear Regression (MLR) to build QSAR models for anticancer activity. These models demonstrated reliable predictive performance, aiding in the rational design of new derivatives. nih.gov
Below is an illustrative table of molecular descriptors that are commonly used in the development of QSAR models for related compound classes.
| Descriptor Type | Examples of Descriptors | Relevance to Biological Activity |
| Topological (2D) | Molecular Weight, Atom Count, Bond Count, Wiener Index | Relates to the overall size and branching of the molecule. |
| Electronic | Dipole Moment, Partial Charges, HOMO/LUMO energies | Describes the electronic distribution and reactivity of the molecule. iucr.org |
| Hydrophobic | LogP (octanol-water partition coefficient) | Indicates the molecule's ability to cross cell membranes. |
| Steric (3D) | Molecular Volume, Surface Area, Ovality | Relates to the size and shape of the molecule, which influences binding to a target. |
Identification of Key Molecular Features for Pharmacological Action
Beyond predicting activity, computational modeling helps to identify the specific molecular features—the pharmacophore—that are crucial for a compound's interaction with its biological target. A pharmacophore is an ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target and to trigger or block its biological response. researchgate.netnih.gov
Pharmacophore models can be generated based on the structure of known active ligands or the structure of the biological target itself. nih.gov These models typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and charged centers. For example, a pharmacophore model for ABCG2 inhibitors was developed that included two hydrophobic groups, an aromatic ring, and two hydrogen bond acceptors. nih.gov
Molecular docking is another powerful technique used to understand the interactions between a small molecule, like this compound, and its potential protein target. hilarispublisher.comnih.gov In a docking study, the compound is computationally placed into the binding site of a protein, and its orientation and interaction energy are calculated. This can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are critical for binding. nih.gov For instance, docking studies on pyrazoline derivatives containing a 4-chlorophenyl group identified specific interactions with the active site of human mitochondrial branched-chain aminotransferase. ijper.org Similarly, in silico docking of an imidazole (B134444) derivative with a 4-chlorophenyl substituent revealed a high binding affinity for lactate (B86563) dehydrogenase. researchgate.net
The key molecular features often identified in computational studies of related aromatic carboxylic acids and chlorophenyl-containing compounds are summarized below.
| Feature Type | Description | Potential Role in Pharmacological Action |
| Carboxylic Acid Group | Can act as a hydrogen bond donor and acceptor, and can be ionized at physiological pH. | Often crucial for anchoring the molecule in the binding site of a target protein through interactions with basic amino acid residues. |
| Biphenyl Scaffold | Provides a rigid or semi-rigid core, with the dihedral angle between the rings influencing the overall 3D shape. nih.gov | The specific conformation can be critical for fitting into a binding pocket. |
| Chlorine Atom | An electron-withdrawing group that can participate in halogen bonding and alter the electronic properties of the aromatic ring. | Can enhance binding affinity and influence metabolic stability. |
| Fluorine Atom | A small, highly electronegative atom that can form hydrogen bonds and alter metabolic stability. | Can modulate the acidity of the carboxylic acid and influence interactions with the target. |
Applications As a Versatile Chemical Intermediate and in Material Science Research
Role in the Construction of Complex Organic Molecules and Heterocycles
The structural motifs present in 4-(4-Chlorophenyl)-2-fluorobenzoic acid, namely the fluorinated benzoic acid and the chlorophenyl group, make it a valuable precursor for synthesizing complex organic structures, particularly heterocyclic compounds. Fluorinated benzoic acids are recognized for their utility as starting materials in constructing various heterocyclic systems due to the specific reactivity conferred by the fluorine atom. nbinno.com
Research on related fluorobenzoic acid derivatives has demonstrated their successful application in synthesizing a range of heterocycles. For instance, fluorinated 1,3-diketones, which can be derived from fluorobenzoic acids, are condensed with reagents like hydrazines, hydroxylamine, and urea (B33335) to produce pyrazoles, isoxazoles, and pyrimidines, respectively. researchgate.net Similarly, 4-fluorobenzoic acid has been utilized in the synthesis of bioactive hydrazide-hydrazones and in forming co-crystals with other heterocyclic molecules like 2-aminobenzothiazole (B30445), a process driven by hydrogen bonding interactions. eurjchem.comresearchgate.net The synthesis of novel isoxazolecarboxamides with herbicidal properties has also been reported starting from chloro-fluorobenzoic acid derivatives. chemicalbook.comsigmaaldrich.com These examples underscore the role of the fluorobenzoic acid moiety as a key component in generating diverse heterocyclic frameworks, a role that this compound is well-suited to fulfill.
The general synthetic utility is highlighted in the following table, which shows examples of heterocycles synthesized from related fluorinated or chlorinated benzoic acid precursors.
| Precursor Class | Reagents | Resulting Heterocycle |
| Fluorinated 1,3-diketones | Aromatic hydrazines, Hydroxylamine, Urea/Thiourea (B124793) | Pyrazoles, Isoxazoles, Pyrimidines researchgate.net |
| 4-Fluorobenzoic acid | Hydrazine hydrate, Aromatic aldehydes | Hydrazide-hydrazones researchgate.net |
| 4-Fluorobenzoic acid | 2-Aminobenzothiazol | Benzothiazole co-crystal eurjchem.com |
| 4-Chloro-2-fluorobenzoic acid | --- | Isoxazolecarboxamides chemicalbook.comsigmaaldrich.com |
Development of Advanced Pharmaceutical Intermediates
The introduction of fluorine atoms and chlorinated phenyl rings into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. Given its structure, this compound is a prototypical advanced pharmaceutical intermediate. chemicalbook.com
Fluorobenzoic acids are established building blocks in the synthesis of various pharmaceuticals. nbinno.comverypharm.com For example, intermediates such as 5-bromo-2-chlorobenzoic acid and 2-chloro-5-iodobenzoic acid are crucial in the synthesis of SGLT2 inhibitors like Dapagliflozin and Empagliflozin, respectively. synfinedrugs.com The synthesis of these drugs often involves coupling these benzoic acid derivatives with other molecular fragments. The biphenylcarboxylic acid structure is also a key feature in many non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. The combination of a biphenyl (B1667301) core, a carboxylic acid handle, and halogen substituents in this compound makes it a highly valuable scaffold for the development of novel drug molecules. eurjchem.com
Potential in Material Science Applications (e.g., Polymers, Liquid Crystals, Organic Electronics)
The unique electronic and structural properties of this compound make it an interesting candidate for research in material science.
Polymers: Benzoic acid derivatives can be used as monomers in the production of polymers and resins. verypharm.com For example, poly(4-aminobenzoic acid), a related compound, has been used to create polymeric films on electrodes for sensor applications. mdpi.com The rigid biphenyl structure of this compound could be incorporated into polymer backbones to enhance thermal stability and modify mechanical properties.
Liquid Crystals: The field of liquid crystals (LCs) heavily relies on molecules with rigid, elongated (calamitic) structures, and biphenyls are a common core for such materials. The presence and position of fluorine atoms are critical for tuning the dielectric anisotropy (Δε) of LC materials, a key parameter for display applications. beilstein-journals.org Research has shown that related compounds like 4-chloro-2-fluorobenzoic acid are considered for preparing potential liquid crystals. chemicalbook.comsigmaaldrich.com Bent-shaped liquid crystals have also been synthesized from substituted hydroxybenzoic acids. researchgate.net The molecular shape and polarity of this compound suggest its potential as a precursor for novel liquid crystalline materials with specific properties.
Organic Electronics: Materials for organic electronics often require conjugated π-systems for efficient charge transport. researchgate.net The biphenyl core of this compound provides a basic conjugated system. It could be chemically modified and integrated into larger, more complex molecules for applications in organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs).
Investigation in Coordination Chemistry as a Ligand
The carboxylic acid functional group is a classical coordinating ligand for metal ions. Upon deprotonation, the resulting carboxylate can bind to metal centers in various modes (monodentate, bidentate, bridging), leading to the formation of coordination complexes and coordination polymers (also known as metal-organic frameworks, MOFs). researchgate.net
The coordination chemistry of benzoic acid and its derivatives is extensive. For example, 4-acetylbenzoic acid has been used to synthesize new Zn(II) complexes with catalytic activity. bcrec.id Bifunctional organic ligands containing acid groups are employed to create multi-dimensional coordination polymers with interesting magnetic or fluorescence properties. rsc.orgmdpi.com
This compound can act as a versatile ligand where the carboxylate group serves as the primary binding site. The chloro and fluoro substituents can influence the resulting supramolecular structure through halogen bonding or other weak interactions, and can modify the electronic properties of the metal complexes. Its use as a ligand could lead to the development of new coordination compounds with tailored structural, catalytic, or photophysical properties. uni-wuerzburg.de
Lack of Publicly Available Analytical Data for this compound
While extensive analytical data exists for related compounds such as 4-chloro-2-fluorobenzoic acid, 2-chloro-4-fluorobenzoic acid, and 4-fluorobenzoic acid, these molecules are structurally distinct from the requested biphenyl derivative, this compound. The unique structure of each chemical compound results in distinct analytical properties, including chromatographic behavior and spectroscopic data. Therefore, information from these related compounds cannot be accurately extrapolated to represent this compound.
The specific analytical techniques requested for the article—including High-Performance Liquid Chromatography (HPLC), Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) and Raman Spectroscopy, and Mass Spectrometry (MS)—require experimental data that is not present in the accessible literature for this particular compound.
Due to the absence of this specific and necessary scientific data, it is not possible to generate a thorough, informative, and scientifically accurate article on the analytical methodologies for this compound as per the provided outline. The creation of such an article would necessitate speculation and the use of data from inappropriate sources, which would compromise the scientific integrity and accuracy of the content.
Therefore, the requested article focusing solely on the analytical methodologies for this compound cannot be produced at this time.
Analytical Methodologies for Characterization and Quantification in Research
Advanced Spectroscopic Characterization
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for the qualitative analysis of 4-(4-Chlorophenyl)-2-fluorobenzoic acid. This technique measures the absorption of ultraviolet or visible light by the molecule, providing information about its electronic transitions. The position and intensity of the absorption maxima (λmax) are characteristic of the compound's chromophoric structure, which in this case includes the phenyl rings and the carboxylic acid group.
While specific UV-Vis spectral data for this compound is not extensively detailed in the provided search results, the analysis of structurally similar compounds offers insight into its expected behavior. For instance, related benzoic acid derivatives exhibit characteristic absorption bands in the UV region. The UV spectrum of 4-aminobenzoic acid shows absorption maxima at 194 nm, 226 nm, and 278 nm. sielc.com The specific absorption profile of this compound would be influenced by the electronic effects of the chloro and fluoro substituents on the aromatic rings. For quantitative analysis, a calibration curve would be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the elemental composition of a sample. For a pure sample of this compound (C₁₃H₈ClFO₂), the theoretical weight percentages of each element can be calculated based on its molecular formula and atomic weights. This experimental data is then compared to the theoretical values to confirm the compound's empirical formula and assess its purity.
The theoretical elemental composition of this compound is a critical benchmark for experimental verification. While the search results did not provide a direct experimental elemental analysis report for this specific compound, the principle remains a cornerstone of chemical characterization. For a related compound, 2-aminobenzothiazole (B30445) with 4-fluorobenzoic acid co-crystal, elemental analysis was performed to support its characterization. eurjchem.com
**Table 1: Theoretical Elemental Composition of this compound (C₁₃H₈ClFO₂) **
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Weight Percentage (%) |
| Carbon | C | 12.01 | 13 | 156.13 | 62.29 |
| Hydrogen | H | 1.01 | 8 | 8.08 | 3.22 |
| Chlorine | Cl | 35.45 | 1 | 35.45 | 14.14 |
| Fluorine | F | 19.00 | 1 | 19.00 | 7.58 |
| Oxygen | O | 16.00 | 2 | 32.00 | 12.77 |
| Total | 250.66 | 100.00 |
Note: Atomic weights are approximate and for illustrative purposes. Precise calculations would use the most current accepted atomic weight values.
X-ray Crystallography for Absolute Structure Determination
While a specific crystallographic study for this compound was not found in the search results, studies on similar molecules highlight the utility of this technique. For example, the crystal structure of 4-fluoro-2-(phenylamino)benzoic acid was determined by single-crystal X-ray diffraction, revealing the dihedral angles between the aromatic rings and the presence of intramolecular hydrogen bonds. nih.gov Similarly, a co-crystal of 2-aminobenzothiazole with 4-fluorobenzoic acid was characterized using single-crystal X-ray diffraction, which provided detailed structural information. eurjchem.com Such analyses are crucial for understanding intermolecular interactions, such as hydrogen bonding and crystal packing, which influence the physical properties of the compound.
Thermal Analysis Techniques (e.g., Thermogravimetry/Differential Thermogravimetry, Differential Scanning Calorimetry)
Thermal analysis techniques are employed to study the physical and chemical properties of a substance as a function of temperature. These methods are essential for determining the thermal stability, melting point, and decomposition profile of this compound.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. The resulting data provides information about the temperatures at which the compound decomposes and the extent of mass loss at each stage.
Differential Thermogravimetry (DTG) is the first derivative of the TGA curve, showing the rate of mass change. Peaks on the DTG curve correspond to the temperatures of maximum decomposition rate.
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point, enthalpy of fusion, and to detect other thermal events such as phase transitions.
While specific TGA/DTG and DSC data for this compound were not available in the search results, the melting point of the related compound 4-chloro-2-fluorobenzoic acid is reported to be in the range of 204-208 °C. sigmaaldrich.comchemicalbook.com Thermal analysis of another related compound, 4-(4-chlorobenzyloxy)-3-methylphenyldiazene, was investigated using TG, DTG, and DSC techniques to understand its thermal behavior. researchgate.net Studies on pharmaceutical pollutants like ciprofloxacin (B1669076) and ibuprofen (B1674241) also utilize TGA and DTA (Differential Thermal Analysis) to investigate their thermal stability and degradation kinetics. nih.gov
Table 2: Expected Thermal Analysis Data for this compound
| Analytical Technique | Parameter Measured | Expected Information |
| Thermogravimetric Analysis (TGA) | Mass loss vs. Temperature | Decomposition temperature range, thermal stability |
| Differential Thermogravimetry (DTG) | Rate of mass loss vs. Temperature | Temperatures of maximum decomposition rates |
| Differential Scanning Calorimetry (DSC) | Heat flow vs. Temperature | Melting point, enthalpy of fusion |
Future Research Directions and Translational Perspectives
Development of Novel and Sustainable Synthetic Routes for Scalable Production
The industrial-scale production of 4-(4-Chlorophenyl)-2-fluorobenzoic acid necessitates the development of synthetic routes that are not only efficient and high-yielding but also environmentally benign and economically viable. Current research is moving away from traditional methods that may involve harsh reagents and catalysts, towards more sustainable alternatives.
Future synthetic strategies are likely to focus on:
Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura coupling remains a powerful tool for the formation of the biaryl bond. rsc.orgrsc.org Future research will likely focus on optimizing this reaction for the synthesis of this compound, potentially utilizing more environmentally friendly solvents and developing more active and recyclable palladium catalysts. A key challenge is to achieve high yields and selectivity under mild reaction conditions.
Decarbonylative Coupling Methods: An emerging sustainable approach involves the use of carboxylic acids as aryl group donors through decarbonylative coupling reactions. rsc.orgrsc.org This method avoids the pre-functionalization often required in traditional cross-coupling reactions, thus reducing the number of synthetic steps and waste generation.
C-H Activation Strategies: Direct C-H activation of the benzene (B151609) rings would represent a highly atom-economical route to the biaryl scaffold. While challenging, the development of catalysts capable of selectively activating the specific C-H bonds for coupling would be a significant breakthrough in the synthesis of this compound and its derivatives.
Flow Chemistry: The use of continuous flow reactors can offer significant advantages for the scalable production of this compound. Flow chemistry allows for better control over reaction parameters, improved safety, and easier scale-up compared to traditional batch processes. chemicalbook.com
Biocatalysis: The use of enzymes to catalyze key steps in the synthesis could offer a highly selective and environmentally friendly alternative to traditional chemical methods. For instance, engineered enzymes could be used for the selective hydroxylation or carboxylation of a biphenyl (B1667301) precursor. bohrium.com
A comparative table of potential synthetic routes is presented below:
| Synthetic Route | Advantages | Challenges | Sustainability Aspect |
| Optimized Suzuki-Miyaura Coupling | High yields, well-established | Palladium contamination, pre-functionalization of starting materials | Use of green solvents, recyclable catalysts |
| Decarbonylative Coupling | Avoids pre-functionalization, uses readily available starting materials | Catalyst development, reaction conditions | High atom economy, reduced waste |
| C-H Activation | High atom economy, fewer synthetic steps | Selectivity, catalyst development | Reduced waste, energy efficiency |
| Flow Chemistry | Scalability, safety, process control | Initial setup cost, potential for clogging | Efficient energy use, reduced solvent volume |
| Biocatalysis | High selectivity, mild conditions | Enzyme stability and cost, substrate scope | Use of renewable resources, biodegradable waste |
Broadening the Therapeutic Spectrum through Rational Design and Screening
The core structure of this compound is a versatile scaffold that can be chemically modified to create a library of new compounds with a wide range of potential therapeutic applications. Rational drug design, guided by an understanding of structure-activity relationships (SAR), will be crucial in this endeavor. researchgate.net
Future research should focus on the following areas:
Anti-cancer Agents: Biphenyl carboxylic acids have shown promise as anticancer agents. ajgreenchem.com Derivatives of this compound could be designed to target specific cancer-related proteins. For instance, modifications to the biphenyl rings or the carboxylic acid group could lead to potent inhibitors of enzymes like SENP1, which is implicated in prostate cancer. researchgate.netnih.gov
Anti-inflammatory Drugs: The biphenyl scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs). ajgreenchem.com By analogy, derivatives of this compound could be synthesized and screened for their ability to inhibit key inflammatory enzymes like cyclooxygenases (COX).
Antibacterial Agents: The emergence of antibiotic-resistant bacteria is a major global health threat. Novel antibacterial agents are urgently needed. Biphenyl derivatives have been identified as inhibitors of essential bacterial proteins like FtsZ. nih.gov The unique electronic properties conferred by the chloro and fluoro substituents of this compound could be exploited to design new antibacterial compounds.
Antiviral Agents: Biphenyl-containing compounds have been developed as potent inhibitors of viral enzymes, such as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov The structural features of this compound could serve as a starting point for the design of new antiviral drugs.
The following table outlines potential therapeutic targets for derivatives of this compound:
| Therapeutic Area | Potential Molecular Target | Rationale |
| Oncology | SENP1, c-Met, EGFR, PD-1/PD-L1 researchgate.netresearchgate.netmdpi.comresearchgate.net | Biphenyl derivatives have shown inhibitory activity against these cancer-related targets. |
| Inflammation | Cyclooxygenases (COX-1, COX-2) nih.gov | The biphenyl scaffold is a common feature in many existing anti-inflammatory drugs. |
| Infectious Diseases | Bacterial FtsZ, HIV-1 Reverse Transcriptase nih.govnih.gov | Biphenyl compounds have demonstrated inhibitory effects on essential microbial enzymes. |
| Neurodegenerative Diseases | BACE1 nih.gov | Fluorinated compounds are being explored for their potential to modulate key enzymes in Alzheimer's disease. |
Integration of Advanced Computational Approaches for Accelerated Drug Discovery
Computational methods are now indispensable in modern drug discovery, offering a way to accelerate the process and reduce costs. nih.gov For a molecule like this compound, a variety of in silico techniques can be applied to predict the biological activity of its derivatives and guide their synthesis.
Key computational approaches include:
Molecular Docking: This technique can be used to predict how a library of virtual derivatives of this compound would bind to the active site of a specific biological target. This can help to prioritize which compounds to synthesize and test in the lab.
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of a series of compounds with their biological activity. These models can then be used to predict the activity of new, unsynthesized derivatives.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of a ligand-protein complex over time. This can help to understand the stability of the binding and the key interactions that are responsible for the biological effect.
Pharmacophore Modeling: A pharmacophore model represents the essential three-dimensional arrangement of functional groups that are required for a molecule to bind to a specific target. This model can be used to screen large virtual libraries of compounds to identify those that are likely to be active.
The integration of these computational tools can create a powerful workflow for the discovery of new drugs based on the this compound scaffold. nih.govacs.org
Exploration of Emerging Biological Targets and Disease Areas
Beyond the more established therapeutic areas, derivatives of this compound could be explored for their potential to modulate a range of emerging biological targets. The unique electronic and lipophilic properties of this scaffold make it an attractive starting point for the discovery of new medicines for a variety of diseases.
Potential emerging targets and disease areas include:
Protein-Protein Interaction (PPI) Modulators: Many diseases are driven by abnormal protein-protein interactions. The rigid biphenyl scaffold could serve as a platform for the design of small molecules that can disrupt or stabilize these interactions.
Ion Channel Modulators: Ion channels are important drug targets for a variety of diseases, including cardiovascular and neurological disorders. The polar carboxylic acid group and the lipophilic biphenyl core could be optimized to interact with specific ion channels.
Targeting the Gut Microbiome: The gut microbiome is increasingly recognized as playing a crucial role in health and disease. Derivatives of this compound could be designed to modulate the activity of specific bacterial enzymes in the gut, with potential applications in metabolic and inflammatory diseases.
Rare and Neglected Diseases: The versatility of the biphenyl scaffold makes it a candidate for drug discovery programs targeting rare and neglected diseases, where there is a high unmet medical need.
Application in New Material Science Paradigms and Functional Devices
The unique properties of fluorinated organic molecules are also of great interest in the field of material science. rsc.org The incorporation of fluorine atoms can significantly alter the electronic, optical, and physical properties of materials, leading to new applications in a variety of technologies.
Future research into the material science applications of this compound could focus on:
Organic Electronics: Fluorinated biphenyls can be used as building blocks for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The electron-withdrawing nature of the fluorine and chlorine atoms in this compound could be used to tune the electronic properties of new organic semiconductors. rsc.org
Liquid Crystals: Biphenyl derivatives are a key component of many liquid crystal displays (LCDs). The rigid, rod-like shape of the biphenyl core is ideal for forming the liquid crystalline phases that are essential for the operation of these devices. chemicalbook.com
Fluoropolymers: this compound could be used as a monomer for the synthesis of new fluoropolymers with tailored properties. These materials could have applications in areas such as high-performance coatings, membranes, and biomedical devices. mdpi.com
Sensors: The carboxylic acid group of this compound could be used to anchor the molecule to a surface, while the biphenyl core could be functionalized with a reporter group to create a chemical sensor. The fluorine and chlorine atoms could also be used to tune the sensitivity and selectivity of the sensor.
The potential applications of this compound in material science are summarized in the table below:
| Application Area | Key Property | Potential Function |
| Organic Electronics | Tunable electronic properties, thermal stability | Component of organic semiconductors in OLEDs, OFETs, and OPVs |
| Liquid Crystals | Rigid, rod-like structure | Building block for liquid crystal displays |
| Fluoropolymers | Chemical and thermal stability, low surface energy | Monomer for high-performance polymers with applications in coatings and membranes |
| Chemical Sensors | Functionalizable scaffold, tunable properties | Platform for the development of selective and sensitive chemical sensors |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(4-Chlorophenyl)-2-fluorobenzoic acid, and how can yield optimization be achieved?
- Methodological Answer : A common approach involves Suzuki-Miyaura coupling between 4-chloro-2-fluorobenzoic acid derivatives and aryl boronic acids under palladium catalysis. Yield optimization requires careful control of reaction parameters, such as solvent polarity (e.g., DMF/water mixtures), temperature (80–100°C), and catalyst loading (1–3 mol% Pd(PPh₃)₄). Post-reaction purification via recrystallization (using ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product with >95% purity .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C, with emphasis on aromatic proton splitting patterns and fluorine coupling constants) and high-resolution mass spectrometry (HRMS) for structural confirmation. Purity assessment should use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Monitor for common impurities like residual starting materials or dehalogenated byproducts .
Q. What are the solubility and stability profiles of this compound under varying experimental conditions?
- Methodological Answer : The compound exhibits limited aqueous solubility (<1 mg/mL at pH 7) but dissolves readily in polar aprotic solvents (DMSO, DMF). Stability studies indicate degradation under prolonged UV exposure (λ > 300 nm) or acidic conditions (pH < 3), leading to defluorination or cleavage of the chlorophenyl group. Store at 2–8°C in amber vials under inert gas to prevent oxidation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., enzyme inhibition assays) may arise from assay conditions (e.g., buffer ionic strength, temperature). Perform side-by-side comparisons using standardized protocols (e.g., ATP concentration in kinase assays) and validate results with orthogonal techniques (e.g., surface plasmon resonance for binding affinity). Cross-reference with structural analogs (e.g., 4-chloro-3-fluorobenzoic acid) to isolate electronic effects .
Q. What strategies are effective for analyzing metabolic byproducts of this compound in in vitro systems?
- Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in negative ion mode. Track phase I metabolites (e.g., hydroxylation at the chlorophenyl ring) and phase II conjugates (glucuronidation). Isotopic labeling (e.g., ¹⁸O in the carboxylic acid group) can differentiate enzymatic vs. non-enzymatic degradation pathways .
Q. How does the crystal structure of this compound influence its intermolecular interactions in co-crystallization studies?
- Methodological Answer : X-ray diffraction reveals a planar aromatic system with intermolecular hydrogen bonding via the carboxylic acid group. Computational modeling (DFT or MD simulations) predicts π-π stacking interactions with aromatic residues in protein targets. Experimentally, co-crystallize with model proteins (e.g., serum albumin) to validate binding modes and assess steric effects of the fluorine substituent .
Q. What experimental designs mitigate batch-to-batch variability in large-scale synthesis for pharmacological studies?
- Methodological Answer : Implement process analytical technology (PAT) tools, such as in-line FTIR or Raman spectroscopy, to monitor reaction progression in real time. Optimize crystallization kinetics (e.g., cooling rate, seeding) to ensure consistent particle size distribution. Validate reproducibility across ≥3 independent batches using a predefined acceptance criterion (e.g., <5% variance in melting point or NMR peak integration) .
Data Contradiction and Validation
Q. How should researchers address conflicting reports on the compound’s fluorescence properties?
- Methodological Answer : Fluorescence intensity discrepancies may stem from solvent polarity (e.g., quenching in protic solvents) or trace impurities (e.g., heavy metals). Conduct fluorescence spectroscopy in degassed anhydrous solvents (e.g., THF) and compare with purified reference standards. Use time-resolved fluorescence to distinguish intrinsic vs. impurity-derived emission .
Q. What are the best practices for reconciling divergent cytotoxicity data across cell lines?
- Methodological Answer : Standardize cell culture conditions (e.g., passage number, serum concentration) and exposure duration (e.g., 48 vs. 72 hours). Include positive controls (e.g., doxorubicin) and normalize viability data to cell count assays (e.g., ATP bioluminescence). Cross-validate with apoptosis markers (e.g., Annexin V/PI staining) to confirm mechanism .
Methodological Resources
- Synthetic Protocols : Refer to Pd-catalyzed cross-coupling methodologies in Journal of Organic Chemistry .
- Analytical Standards : Use PubChem CID 130754-19-7 for HRMS and NMR reference data .
- Stability Guidelines : Follow storage recommendations in Sigma-Aldrich technical documents for halogenated aromatics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
